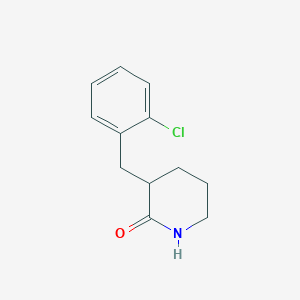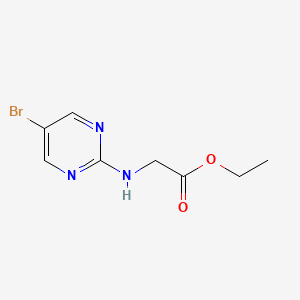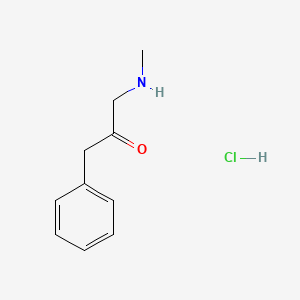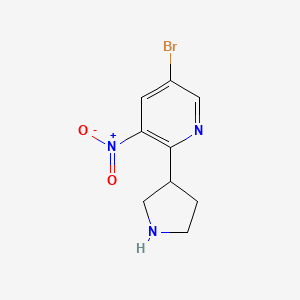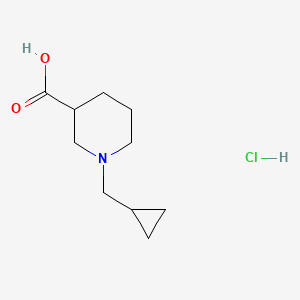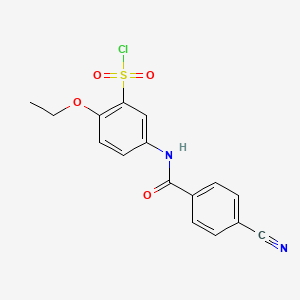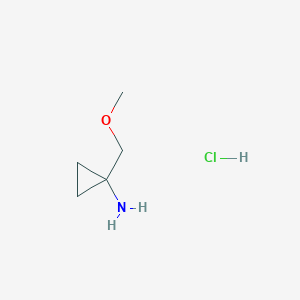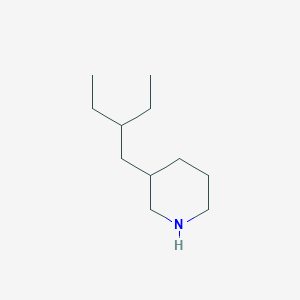
4-Propyl-1,4-diazepan-5-one hydrochloride
Overview
Description
4-Propyl-1,4-diazepan-5-one hydrochloride (4-PDH) is a synthetic compound that has been used in a variety of scientific and medical research applications. It was first synthesized in 1967 by Italian chemist Piero Giorgio and has since become a widely used research tool in laboratories around the world. 4-PDH is an analog of the naturally occurring compound diazepam and has been used to study the effects of benzodiazepines on the central nervous system. It has also been used to study the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the endocrine system.
Scientific Research Applications
Medicine: Potential Therapeutic Agent
4-Propyl-1,4-diazepan-5-one hydrochloride: may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structural similarity to other diazepanones, which are known for their central nervous system activity, suggests potential applications in developing new therapeutic agents .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound could be used in enzyme inhibition studies to understand better enzyme-substrate interactions and develop inhibitors that could regulate enzyme activity .
Industrial Chemistry: Catalyst Development
The chemical structure of 4-Propyl-1,4-diazepan-5-one hydrochloride indicates potential use in industrial chemistry as a catalyst or a chemical intermediate in various synthesis processes .
Environmental Research: Toxicity and Degradation
Environmental scientists might investigate the toxicity, biodegradability, and environmental impact of 4-Propyl-1,4-diazepan-5-one hydrochloride . This research can inform safety guidelines and degradation pathways for the compound .
Analytical Chemistry: Chromatography Standards
This compound could be used in analytical chemistry as a reference standard in chromatographic analysis to calibrate equipment or validate methods .
Material Science: Polymer Synthesis
In material science, 4-Propyl-1,4-diazepan-5-one hydrochloride might be explored as a monomer or a cross-linking agent in polymer synthesis, contributing to the development of new materials with specific properties .
properties
IUPAC Name |
4-propyl-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-6-10-7-5-9-4-3-8(10)11;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQTWXBEKIVMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-1,4-diazepan-5-one hydrochloride | |
CAS RN |
1241675-80-8 | |
| Record name | 5H-1,4-Diazepin-5-one, hexahydro-4-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



